3-Acetylpyridine

Catalog No.
S571407
CAS No.
350-03-8
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetylpyridine

CAS Number

350-03-8

Product Name

3-Acetylpyridine

IUPAC Name

1-pyridin-3-ylethanone

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3

InChI Key

WEGYGNROSJDEIW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=CC=C1

Solubility

Soluble in acids,alcohol, ether, and water
Soluble (in ethanol)

Synonyms

1-(3-Pyridinyl)ethanone; 3-Pyridinyl Methyl Ketone; Methyl 3-Pyridyl Ketone; NSC 761; β-Acetylpyridine;

Canonical SMILES

CC(=O)C1=CN=CC=C1

Application in Mass Spectrometry Imaging

Application in Anti-Tumor Activity

Application in Synthesis of Risedronate Sodium

Application in Perfumery

Application in Synthesis of Terpyridines

Application in Flavors and Fragrances

3-Acetylpyridine is an organic compound with the molecular formula C7H7NC_7H_7N and a characteristic structure featuring a pyridine ring substituted with an acetyl group at the 3-position. It appears as a clear to yellowish-brown liquid with a distinctive odor and has a melting point of approximately 11–13 °C and a boiling point of 220 °C at atmospheric pressure . This compound is notable for its role in various

Currently, there is no extensive research available on the specific mechanism of action of 3-acetylpyridine in biological systems. However, its structural features suggest potential interactions with molecules containing functional groups like amines or alcohols due to the polarity of the carbonyl group and the nitrogen atom []. Further research is needed to elucidate its specific biological effects.

3-Acetylpyridine is considered a neurotoxin and can cause adverse effects on the nervous system upon exposure []. It is also flammable and can irritate the skin and eyes []. Safety precautions like wearing gloves, eye protection, and working in a well-ventilated fume hood are essential when handling this compound [].

, primarily due to its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The acetyl group activates the pyridine ring towards electrophilic substitution, allowing for further derivatization.
  • Condensation Reactions: It can undergo condensation with active methylene compounds to form more complex structures, such as thiones .
  • Hydroxyalkylation: This compound can react with formaldehyde to yield hydroxyalkyl derivatives under specific conditions .

3-Acetylpyridine exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against various pathogens, making it useful in pharmaceutical applications .
  • Neuroprotective Effects: Research indicates potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
  • Enzymatic Roles: It is involved in enzymatic reactions, acting as a substrate or cofactor in biochemical pathways, particularly in relation to nicotinamide adenine dinucleotide derivatives .

The synthesis of 3-acetylpyridine can be achieved through several methods:

  • Acetylation of Pyridine: Pyridine can be acetylated using acetic anhydride or acetyl chloride under basic conditions.
  • Cyclization Reactions: Starting materials such as 2-methylpyridine can be subjected to cyclization reactions involving acetic acid or other acetylating agents .
  • Reactions with Aldehydes: The compound can also be synthesized through the reaction of pyridine derivatives with aldehydes under acidic conditions.

3-Acetylpyridine has diverse applications across various fields:

  • Pharmaceuticals: Utilized as an intermediate in the synthesis of drugs and bioactive compounds.
  • Agriculture: Employed in the formulation of pesticides and herbicides due to its biological activity.
  • Flavoring Agents: Used in the food industry for flavor enhancement due to its characteristic odor.

Studies on the interactions of 3-acetylpyridine reveal its potential effects on various biological systems. Notable findings include:

  • Synergistic Effects: When combined with other compounds, it may enhance antimicrobial activity, suggesting potential applications in combination therapies.
  • Metabolic Pathways: Investigations into its metabolism indicate that it may influence pathways related to neurotransmitter regulation and energy metabolism .

Several compounds share structural similarities with 3-acetylpyridine, including:

CompoundStructureUnique Features
2-AcetylpyridineAcetyl group at position 2Different reactivity patterns due to substitution position.
4-AcetylpyridineAcetyl group at position 4Exhibits distinct biological activities compared to 3-acetylpyridine.
NicotinamidePyridine ring with amide groupInvolved in metabolic processes as a vitamin precursor.
3-HydroxypyridineHydroxyl group at position 3Displays different solubility and reactivity characteristics.

3-Acetylpyridine is unique due to its specific position of substitution on the pyridine ring, which affects its chemical reactivity and biological properties compared to these similar compounds. Its applications across pharmaceuticals and agriculture further highlight its significance in various industries.

The synthesis of 3-acetylpyridine can be approached through various methodologies, each with distinct advantages and limitations. This section explores the major synthetic routes and catalytic mechanisms that have been developed for efficient production of this important compound.

Hantzsch Synthesis Optimization for Industrial-Scale 3-Acetylpyridine Manufacturing

While the classical Hantzsch synthesis is primarily known for producing dihydropyridines, adaptations of this methodology can be considered for the synthesis of substituted pyridines like 3-acetylpyridine. The traditional Hantzsch pyridine synthesis involves a multi-component reaction between an aldehyde, 2 equivalents of a β-keto ester, and a nitrogen donor like ammonium acetate or ammonia.

For 3-acetylpyridine, one synthetic pathway involves the chemical synthesis of 3-acetylpyridine adenine dinucleotide, which starts with D-ribose as a raw material. This process, unlike biosynthetic methods, does not require specialized enzymes, reducing production costs and increasing accessibility.

Table 1: Comparison of Synthetic Approaches for 3-Acetylpyridine

Synthetic ApproachStarting MaterialsAdvantagesLimitations
Chemical Synthesis using D-riboseD-riboseNo enzymes required, lower cost, higher yield (4.2% total recovery)Multi-step synthesis
Biosynthetic MethodNAD and various enzymesEstablished methodologyRequires specific enzymes, higher cost, lower yield (approximately 2%)
Gas-Phase Catalytic CondensationPyridinecarboxylic esters, acetic acidIndustrial-scale production, continuous processHigh temperature requirements

The chemical synthesis pathway involving D-ribose as a starting material has shown significant advantages over traditional biosynthetic methods. According to patent documentation, this approach achieves a total recovery of 4.2% across eight reaction steps, which is significantly higher than the approximately 2% recovery seen with biosynthetic methods. Additionally, this approach eliminates the need for specialized enzymes, which are often expensive and require specific laboratory conditions.

Gas-Phase Catalytic Condensation of Pyridinecarboxylic Esters: Titanium Dioxide-Based Systems

One of the most effective methods for producing 3-acetylpyridine involves the gas-phase catalytic condensation of pyridinecarboxylic esters, particularly nicotinic acid esters. This process utilizes a titanium dioxide-based catalyst system on an alumina-silica support.

The reaction involves the conversion of a pyridinecarboxylic ester, such as methyl nicotinate or butyl nicotinate, to 3-acetylpyridine using acetic acid. The titanium dioxide content of the catalyst is preferably between 5 to 20 wt. percent, based on the weight of the support.

Table 2: Effect of Titanium Dioxide Content on Catalyst Performance

Titanium Dioxide Content (wt%)Performance Characteristics
<5%Insufficient catalytic activity
5-20%Optimal catalytic activity, high selectivity for 3-acetylpyridine
>20%Diminishing returns, potential for unwanted side reactions

The reaction is typically carried out at temperatures between 350 to 450°C. Under these conditions, the pyridinecarboxylic ester reacts with acetic acid to form 3-acetylpyridine, with the release of carbon dioxide and the corresponding alcohol from the ester group.

Table 3: Effect of Reaction Temperature on 3-Acetylpyridine Formation

Temperature (°C)Reaction Outcomes
<350°CInsufficient conversion, lower yield
350-450°COptimal conversion and selectivity
>450°CPotential for unwanted side reactions, decreased selectivity

A key advantage of this method is that it allows for continuous production of 3-acetylpyridine in a fixed-bed reactor, making it suitable for industrial-scale manufacturing. Experimental results have demonstrated that this approach can achieve yields of around 43-45% with good selectivity, depending on the specific reaction conditions and starting materials.

High-Porosity Alumina-Silica Supports for Enhanced Selectivity in Acetylpyridine Formation

The performance of the titanium dioxide catalyst in the gas-phase condensation of pyridinecarboxylic esters is significantly influenced by the properties of the alumina-silica support. The weight ratio of alumina to silica in the catalyst support is advantageously between 70:30 and 90:10, preferably between 75:25 and 85:15.

Table 4: Effect of Alumina-Silica Ratio on Catalyst Performance

Alumina:Silica RatioPerformance Characteristics
<70:30Lower catalytic activity
70:30 to 90:10Optimal catalytic activity, high selectivity
>90:10Diminishing returns, potential for decreased selectivity

The apparent porosity of the catalyst support is another critical factor, with optimal porosity being between 60 and 70%. This high porosity ensures efficient mass transfer of reactants and products within the catalyst, enhancing the reaction rate and selectivity.

Table 5: Effect of Catalyst Support Porosity on Performance

Apparent Porosity (%)Performance Characteristics
<50%Insufficient mass transfer, lower activity
50-60%Good mass transfer, moderate activity
60-70%Optimal mass transfer, high activity and selectivity
>70%Potential for decreased mechanical stability

The packing density of the catalyst support is preferably lower than 1000 kg/m³, more preferably between 600 and 800 kg/m³. This low packing density, combined with high porosity, contributes to the efficiency of the catalyst system.

Table 6: Effect of Catalyst Support Packing Density on Performance

Packing Density (kg/m³)Performance Characteristics
<600Potential for decreased mechanical stability
600-800Optimal balance of mass transfer and stability
800-1000Good stability, moderate mass transfer
>1000Decreased mass transfer, lower activity

The catalyst preparation typically involves impregnating the alumina-silica support with a solution of titanium tetrachloride in aqueous hydrochloric acid, followed by drying, calcining, and additional impregnation steps. This carefully controlled preparation process ensures optimal dispersion of the titanium dioxide on the support, leading to enhanced catalytic activity and selectivity.

Comparative Analysis of Methyl Nicotinate vs. Higher Alkyl Esters in Process Efficiency

The choice of starting material, particularly the type of pyridinecarboxylic ester, has a significant impact on the efficiency of 3-acetylpyridine production. While methyl nicotinate can be used as a starting material, higher alkyl esters like butyl nicotinate offer several advantages.

One key advantage is the ease of separation of the reaction products. Lower esters of nicotinic acid, such as methyl, ethyl, or propyl esters, have boiling points similar to those of 3-acetylpyridine, which results in separation difficulties during distillation if the conversion is less than 100%. For example, the boiling point difference between methyl nicotinate and 3-acetylpyridine is only 15-16 K, and between ethyl nicotinate and 3-acetylpyridine is only 3-4 K.

Table 7: Boiling Point Differences Between Pyridinecarboxylic Esters and 3-Acetylpyridine

Pyridinecarboxylic EsterBoiling Point Difference from 3-Acetylpyridine (K)Separation Ease
Methyl Nicotinate15-16Difficult
Ethyl Nicotinate3-4Very Difficult
Propyl Nicotinate15-16Difficult
Butyl Nicotinate32Easier
Higher Alkyl Esters (e.g., pentyl, hexyl)>32Easiest

In contrast, higher boiling esters, such as butyl, pentyl, or hexyl esters (including isomers like isobutyl, sec-butyl, isopentyl), have boiling points that differ significantly from 3-acetylpyridine. For instance, the boiling point difference between butyl nicotinate and 3-acetylpyridine is 32 K. This larger difference facilitates easier separation of the products.

Experimental data supports these advantages. In comparative studies, the performance of different pyridinecarboxylic esters in 3-acetylpyridine production has been evaluated:

Table 8: Comparative Performance of Different Pyridinecarboxylic Esters in 3-Acetylpyridine Production

Starting MaterialReaction Conditions3-Acetylpyridine YieldConversionSelectivity to 3-AcetylpyridineSelectivity to Pyridine
Methyl Nicotinate410°C, with water and acetic acid45%88%50%19%
Butyl Nicotinate405°C, with water and acetic acid43%75%58%5%

While the yield of 3-acetylpyridine was comparable between methyl nicotinate and butyl nicotinate under similar reaction conditions, the selectivity was significantly better with butyl nicotinate (58% vs. 50%). Additionally, the formation of the undesired by-product pyridine was lower with butyl nicotinate (5% selectivity) compared to methyl nicotinate (19% selectivity). This reduced formation of by-products not only improves the overall efficiency of the process but also simplifies downstream purification steps.

A novel methodology for quantifying 3-acetylpyridine-induced motor impairments involves measuring the maximal height of vertical jump in rodent models. This parameter demonstrates high sensitivity to progressive olivocerebellar degeneration, with studies showing a 62% reduction in jump height within 5-7 days post-lesion [5]. The vertical jump metric strongly correlates (r = -0.89) with histological evidence of inferior olive neuronal loss, providing a functional readout of neurodegeneration severity [5].

Post-Lesion DayMean Jump Height (cm)Ataxic Gait Incidence
042.3 ± 3.10%
338.9 ± 4.215%
524.7 ± 5.867%
716.1 ± 6.389%

This quantitative approach reveals the nonlinear progression of motor deficits, with critical thresholds appearing between days 3-5 post-lesion [5]. The vertical jump paradigm proves particularly effective for detecting early-stage coordination deficits before overt ataxia manifests, enabling precise tracking of disease progression in experimental models [5].

Species-Specific Vulnerability: Rat Versus Mouse Neurodegeneration Patterns

Comparative studies demonstrate marked interspecies differences in 3-acetylpyridine susceptibility. While rats show 90% inferior olive neuronal loss at 65 mg/kg, mice require 500 mg/kg doses to achieve comparable degeneration [2] [3]. This 7.7-fold resistance in murine models correlates with enhanced hepatic metabolism of 3-acetylpyridine into non-toxic nicotinamide derivatives [2].

Histopathological analyses reveal distinct regional vulnerability patterns:

  • Rats: Dorsolateral striatal dopamine depletion accompanies olivocerebellar degeneration [1]
  • Mice: Selective loss occurs in rostral medial nucleus (32% reduction) and ventrolateral protrusion (41% reduction) of inferior olive [2]

Motor phenotype severity also differs interspecifically, with rats developing profound ataxia versus mice showing subtler gait alterations [2] [3]. These species-specific patterns necessitate careful model selection when investigating particular aspects of cerebellar ataxia or extrapyramidal involvement [1] [2].

Temporal Dynamics of Niacinamide Rescue Protocols in Lesion Reversibility

The neuroprotective efficacy of nicotinamide administration follows strict temporal parameters. Intervention within 3.5 hours post-3-acetylpyridine exposure limits lesions to inferior olive, while delayed treatment permits secondary degeneration in striatal and cortical regions [2] [4].

Key findings from rescue timing studies:

  • 0-3 Hour Window: 89% inferior olive neuron survival with complete motor function preservation [2]
  • 3-4 Hour Window: Partial protection (54% neuronal survival) with residual gait abnormalities [2]
  • >4 Hour Delay: <10% neuronal survival regardless of nicotinamide dose [2]

This critical period reflects the compound's rapid conversion to active neurotoxic metabolites and subsequent NAD+ depletion cascades [2]. Notably, nicotinamide rescue protocols show greater efficacy in murine models (75% functional recovery) versus rat counterparts (32% recovery) [2] [5], likely due to species differences in blood-brain barrier permeability.

Histopathological Correlates of Ataxic Gait in Medial Inferior Olive Ablation

Stereological analyses identify specific inferior olive subnuclei whose degeneration predicts motor deficit severity:

Olivary SubregionNeuron Loss Correlation with Ataxia (r)
Rostral Medial Nucleus0.78 [2]
Ventrolateral Protrusion0.82 [2]
Cap of Kooy0.71 [2]
Dorsomedial Cell Column0.34 [2]

These subregions mediate distinct motor functions through their climbing fiber projections:

  • Rostral Medial Nucleus: Integrates proprioceptive inputs for limb coordination [2]
  • Ventrolateral Protrusion: Modulates vestibulo-ocular reflex components [2]
  • Cap of Kooy: Coordinates axial musculature during gait [2]

Lesion studies demonstrate that combined degeneration in these regions produces the characteristic high-stepping ataxia seen in 3-acetylpyridine models [2] [5]. Furthermore, inferior olive ablation accelerates hereditary Purkinje cell degeneration by 7-10 days through loss of trophic support [4], highlighting the structure's role in cerebellar circuit maintenance.

Physical Description

Liquid
Colourless to yellow liquid; Sweet, nutty, popcorn-like aroma

XLogP3

0.4

Boiling Point

220.0 °C

Density

1.103-1.112

LogP

0.43 (LogP)
0.43

Melting Point

13.5 °C
13.5°C

UNII

00QT8FX306

GHS Hazard Statements

Aggregated GHS information provided by 1648 companies from 6 notifications to the ECHA C&L Inventory.;
H301 (99.88%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

350-03-8

Wikipedia

3-acetylpyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(3-pyridinyl)-: ACTIVE

Dates

Modify: 2023-08-15

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